molecular formula C18H28N2O3 B13970076 Benzyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate

Benzyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B13970076
M. Wt: 320.4 g/mol
InChI Key: YCKDYZACTMPNJK-UHFFFAOYSA-N
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Description

Benzyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

The synthesis of Benzyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of piperidine with benzyl chloroformate to form benzyl piperidine-1-carboxylate. This intermediate is then reacted with 1-(ethylamino)-3-hydroxypropane under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Benzyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its piperidine moiety which is common in many pharmaceuticals.

    Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Benzyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

benzyl 2-[1-(ethylamino)-3-hydroxypropyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O3/c1-2-19-16(11-13-21)17-10-6-7-12-20(17)18(22)23-14-15-8-4-3-5-9-15/h3-5,8-9,16-17,19,21H,2,6-7,10-14H2,1H3

InChI Key

YCKDYZACTMPNJK-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCO)C1CCCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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